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molecular formula C9H9NO2S B2917445 5-(Methylsulfonyl)-1H-indole CAS No. 152879-73-7

5-(Methylsulfonyl)-1H-indole

Cat. No. B2917445
M. Wt: 195.24
InChI Key: MEUDJQUMQJEWMB-UHFFFAOYSA-N
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Patent
US09156827B2

Procedure details

A solution of 5-(methylsulfonyl)indoline (0.213 g, 1.08 mmol) in chloroform (4 mL) was added with manganese dioxide (0.939 g, 10.8 mmol), and the mixture was stirred at room temperature for 9 hours. The reaction mixture was filtered through Celite, and the resulting filtrate was concentrated to obtain 5-(methylsulfonyl)-1H-indole (0.151 g, 71%).
Quantity
0.213 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.939 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][CH2:9][CH2:8]2)(=[O:4])=[O:3]>C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH3:1][S:2]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][CH:9]=[CH:8]2)(=[O:4])=[O:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.213 g
Type
reactant
Smiles
CS(=O)(=O)C=1C=C2CCNC2=CC1
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0.939 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 9 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the resulting filtrate was concentrated

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
CS(=O)(=O)C=1C=C2C=CNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.151 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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